Zacopride Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Zacopride Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zacopride is a potent and selective substituted benzamide derivative that has been the subject of significant research due to its dual activity as a high-affinity antagonist of the serotonin 5-HT₃ receptor and an agonist of the 5-HT₄ receptor.[1][2][3][4] Initially investigated for its anxiolytic and antiemetic properties, its complex pharmacology, including effects on cardiac ion channels, has made it a valuable tool for neuroscience and gastrointestinal research. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of zacopride hydrochloride, including detailed experimental protocols and quantitative data.
Discovery and Background
Zacopride, chemically known as (±)-4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide, emerged from the research laboratories of A.H. Robins Company.[5][6][7] Early studies in the late 1980s and early 1990s identified it as a potent antagonist of the then-newly characterized 5-HT₃ receptor.[8][9] This discovery placed it in a class of drugs with significant potential for managing anxiety and chemotherapy-induced nausea and vomiting. Subsequent research revealed its additional activity as a 5-HT₄ receptor agonist, contributing to its prokinetic effects in the gastrointestinal tract.[1][2] The racemic mixture is typically used, though studies have shown that the different enantiomers may be principally responsible for distinct pharmacological effects.[5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of zacopride hydrochloride is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (±)-4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide hydrochloride | [2][10] |
| Molecular Formula | C₁₅H₂₀ClN₃O₂·HCl | [2][4] |
| Molecular Weight | 346.26 g/mol | [2][4] |
| CAS Number | 101303-98-4 | [2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [2][4] |
| Stereochemistry | Racemic | [11] |
Synthesis Pathway
The synthesis of zacopride hydrochloride involves a multi-step process culminating in an amide coupling reaction. The general pathway is outlined below.
Manufacturing Process
A common synthetic route involves the activation of 4-amino-5-chloro-2-methoxybenzoic acid, followed by its reaction with 3-aminoquinuclidine. The resulting free base is then converted to the hydrochloride salt.[8]
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Carboxylic Acid Activation: 4-amino-5-chloro-2-methoxybenzoic acid is reacted with a coupling agent, such as 1,1'-carbonyldiimidazole, in an aprotic solvent like tetrahydrofuran (THF). This reaction forms a highly reactive acylimidazole intermediate, with the evolution of carbon dioxide.
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Amide Bond Formation: A solution of 3-aminoquinuclidine in THF is added to the activated benzoic acid derivative. The amine nucleophilically attacks the activated carbonyl group, forming the desired amide bond and yielding zacopride free base.
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Salt Formation: The zacopride free base is dissolved in an appropriate solvent, such as isopropyl alcohol. An equimolar amount of concentrated hydrochloric acid is then added. The zacopride hydrochloride salt precipitates and can be isolated by filtration and recrystallized from a solvent system like acetone-water to yield the final, purified product.[8]
Caption: General synthesis pathway for zacopride hydrochloride.
Pharmacological Profile and Mechanism of Action
Zacopride exhibits a dual mechanism of action on the serotonin system, which underlies its diverse pharmacological effects.
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5-HT₃ Receptor Antagonism: Zacopride is a highly potent antagonist at 5-HT₃ receptors, which are ligand-gated ion channels.[2][4] Blockade of these receptors, particularly in the central nervous system (chemoreceptor trigger zone) and on vagal afferent nerves in the gastrointestinal tract, is the primary mechanism for its antiemetic and anxiolytic effects.[8][9]
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5-HT₄ Receptor Agonism: Zacopride also acts as an agonist at 5-HT₄ receptors.[1][2] These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This action in the gastrointestinal tract facilitates acetylcholine release, promoting motility and making it a gastroprokinetic agent.
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Cardiac Ion Channel Activity: More recent research has identified zacopride as a selective agonist of the inward rectifier potassium current (IK1) in cardiac myocytes.[12][13] This activity can hyperpolarize the resting membrane potential and shorten the action potential duration, suggesting a potential antiarrhythmic effect under certain conditions.[12][13]
Caption: Signaling pathways modulated by zacopride.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinities
| Receptor Target | Kᵢ (nM) | Assay Type | Reference(s) |
| 5-HT₃ Receptor | 0.38 | Radioligand Binding | [1][2][3][4] |
| 5-HT₄ Receptor | 373 | Radioligand Binding | [1][2][3][4] |
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value (µM) | Reference(s) |
| Rat Esophagus Relaxation (5-HT₄-mediated) | EC₅₀ | 0.5 | [1] |
| Guinea Pig Papillary Muscle Action Potential | - | 10 | [1] |
| Guinea Pig Colon Contraction (5-HT antagonism) | - | 3 - 30 | [1] |
Table 3: In Vivo Activity and Dosage
| Model Organism | Effect Studied | Effective Dose (mg/kg) | Route | Reference(s) |
| Ferret | Emetic (100%) | 0.11 (cumulative) | p.o. | [1] |
| Ferret | Antiemetic (vs. Zacopride) | 0.1 | i.p. | [1] |
| Rat | Attenuate Cocaine Effect | 0.1 | i.p. | [1] |
| Goat | Alleviate Etorphine Effect | 0.5 | i.v. | [1] |
| Mouse | Anxiolytic-like Activity | 0.00001 - 10.0 | p.o. | [6] |
Detailed Experimental Protocols
This section provides methodologies for key experiments relevant to the characterization of zacopride hydrochloride.
Protocol: 5-HT₃ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound like zacopride.
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Objective: To determine the binding affinity of zacopride for the 5-HT₃ receptor.
-
Materials:
-
Radioligand: [³H]-Granisetron or other suitable high-affinity 5-HT₃ antagonist.
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₃A receptor.
-
Test Compound: Zacopride hydrochloride.
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Non-specific Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT₃ antagonist (e.g., ondansetron).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plate, cell harvester with glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer.
-
Non-specific Binding: 50 µL non-specific control.
-
Competitive Binding: 50 µL of varying concentrations of zacopride (e.g., 10 pM to 10 µM).
-
-
Radioligand Addition: Add 50 µL of [³H]-Granisetron to all wells at a concentration near its Kd value.
-
Membrane Addition: Add 100 µL of the membrane preparation (100-200 µg protein/mL) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the zacopride concentration.
-
Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the emetic and antiemetic properties of zacopride and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like activity of R(+)- and S(-)-zacopride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of [3H]zacopride with 5-HT3 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-AMINO-N-1-AZABICYCLO[2.2.2]OCT-3-YL-5-CHLORO-2-METHOXYBENZAMIDE HYDROCHLORIDE | 90182-92-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Cardiomyocyte isolation and whole-cell patch clamp [bio-protocol.org]
- 11. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 13. [Assessment of the Bezold-Jarisch reflex in experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
